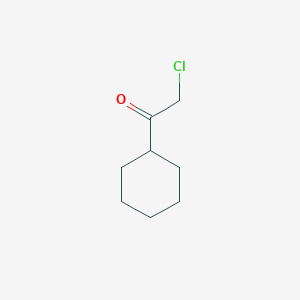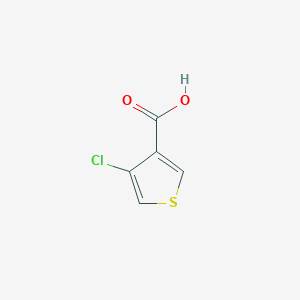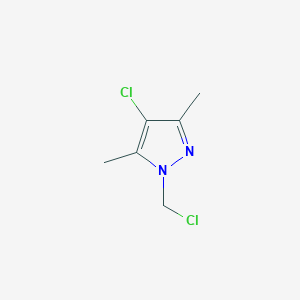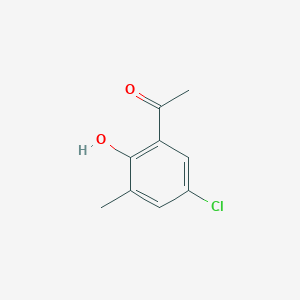![molecular formula C12H14ClNO4S B3024851 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 321970-56-3](/img/structure/B3024851.png)
1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid
Descripción general
Descripción
1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14ClNO4S and its molecular weight is 303.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Persistence and Bioaccumulation
Perfluorinated acids, including perfluorinated carboxylates (PFCAs) and perfluorinated sulfonates (PFASs), demonstrate environmental persistence. Compounds like perfluorooctane sulfonate (PFOS) are classified as persistent and bioaccumulative. The bioaccumulation of PFCAs is directly related to the length of their fluorinated carbon chains. However, PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria due to their low biomagnification potential in food webs. This indicates that although many PFCAs, including 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid, can be present at detectable concentrations in wildlife, their bioaccumulation potential is significantly lower than other legacy persistent lipophilic compounds (Conder et al., 2008).
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which may include this compound, are widely used in industrial and commercial applications. Their degradation in the environment can lead to the formation of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are of concern due to their toxic profiles. Understanding the environmental biodegradability of these compounds is crucial for evaluating their environmental fate and effects. Laboratory studies suggest that microbial degradation pathways and the defluorination potential of these compounds need to be thoroughly researched (Liu & Mejia Avendaño, 2013).
Environment-Friendly Alternatives in Acid Cleaning
Sulfamic acid, while not directly this compound, is mentioned for its relevance in the context of environmentally friendly alternatives. It is used as an alternative electrolyte for acid cleaning and corrosion inhibition, highlighting the importance of finding less toxic and environmentally detrimental alternatives in industrial applications. The need for organic compounds based corrosion inhibitors is stressed, suggesting a potential area for the application of compounds like this compound in creating more environment-friendly industrial solutions (Verma & Quraishi, 2022).
Environmental and Biological Impact of Perfluoroalkyl Acids
Perfluoroalkyl acids (PFAs), including PFCAs and perfluorinated sulfonic acids (PFSAs), are present in various environmental and biological matrices. Understanding their physicochemical properties, levels, patterns in waters and wastewaters, and treatment methods is crucial. Filtration and sorption technologies are currently the most promising methods for removing PFAs from waste streams, but further studies are needed to explore other methods such as advanced oxidative, photochemical, and biodegradation techniques. This area of research is significant for compounds like this compound, as it pertains to their environmental impact and treatment options (Rayne & Forest, 2009).
Safety and Hazards
This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFXLKMJEOGJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321970-56-3 | |
| Record name | 1-((4-chlorophenyl)sulfonyl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





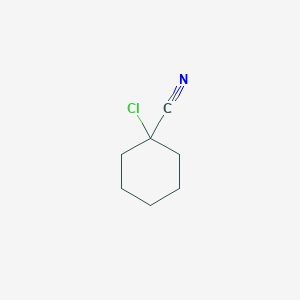
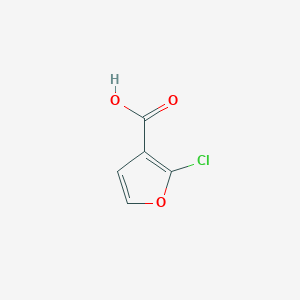
![7-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3024776.png)

